Malondialdehyde tetrabutylammonium
Description
Malondialdehyde as a Biomarker in Research
The quantification of MDA is a widely accepted method for assessing oxidative stress levels in various biological samples. scispace.com Elevated levels of MDA have been consistently observed in patients with a range of diseases, making it a valuable, albeit sometimes debated, biomarker in clinical and laboratory research. nih.gov
Detailed Research Findings:
Cardiovascular Diseases: Studies have demonstrated a significant correlation between elevated serum MDA levels and the severity of coronary artery disease (CAD). nih.govnih.gov In patients with CAD, MDA levels were found to be significantly higher compared to healthy individuals, suggesting its potential as a non-invasive biomarker for predicting disease progression. nih.govnih.gov For instance, one study reported mean MDA levels of 3.74±0.44 nmol/ml in patients with ischaemic heart disease, compared to 2.72±0.53 nmol/ml in a control group. dergipark.org.tr Another study found that MDA levels increased with the severity of CAD, with levels of 116.61 ± 41.95 in the mild group, 253.45 ± 180.29 in the moderate group, and 459.91 ± 149.80 in the severe group. nih.gov
Neurodegenerative Diseases: Research has implicated oxidative stress and lipid peroxidation in the pathology of neurodegenerative disorders such as Alzheimer's disease and mild cognitive impairment. researchgate.netmdpi.com Studies have found significantly higher levels of MDA in the cerebrospinal fluid (CSF) of patients with mild cognitive impairment compared to healthy controls, indicating its potential as an early diagnostic marker. nih.gov For example, one study reported mean CSF MDA values of 130 ng/mL and 142 ng/mL in two groups of MCI patients, compared to 83 ng/mL in the healthy control group. nih.gov In patients with probable Alzheimer's disease, serum MDA levels were also found to be significantly increased. dergipark.org.tr
Cancer: Elevated levels of MDA have been identified in various types of cancer, including bladder, ocular, and breast cancer, suggesting its role as a potential biomarker for cancer diagnosis and progression. nih.govnih.govneliti.com In a study on breast cancer, the mean MDA level in patients was 3.98 ± 0.35 nmol/ml, significantly higher than the 3.04 ± 0.36 nmol/ml found in the control group. neliti.com Similarly, pre-chemotherapy serum MDA levels in patients with primary ocular malignancy were significantly higher than in controls. nih.govtandfonline.com
Research Findings on Malondialdehyde (MDA) as a Biomarker
| Disease Category | Key Findings | Sample Type | References |
|---|---|---|---|
| Cardiovascular Diseases | Significantly higher serum MDA levels in patients with Coronary Artery Disease (CAD) compared to healthy controls. MDA levels correlate with the severity of CAD. | Serum | nih.govnih.govdergipark.org.tr |
| Neurodegenerative Diseases | Elevated MDA levels in cerebrospinal fluid (CSF) of patients with Mild Cognitive Impairment (MCI) and in the serum of patients with probable Alzheimer's Disease. | Cerebrospinal Fluid, Serum | dergipark.org.trresearchgate.netmdpi.comnih.gov |
| Cancer | Increased MDA levels observed in patients with bladder, ocular, and breast cancer. Levels may serve as a biomarker for diagnosis and monitoring disease progression. | Serum | nih.govnih.govneliti.comtandfonline.com |
Role of Malondialdehyde Tetrabutylammonium (B224687) Salt as a Research Standard
The inherent instability of pure malondialdehyde presents a significant challenge for its use as a reliable standard in research. nih.gov Malondialdehyde tetrabutylammonium salt offers a stable and soluble alternative, making it an essential tool for the accurate quantification of lipid peroxidation.
This salt form provides enhanced stability, particularly in organic solvents, and improved handling characteristics compared to other forms of MDA, such as its sodium or potassium salts. These properties are crucial for its use in various analytical techniques, most notably the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.gov The TBARS assay is a widely used method to measure lipid peroxidation, where MDA reacts with thiobarbituric acid (TBA) to produce a colored product that can be quantified spectrophotometrically. nih.govspringernature.com The stability of the this compound salt ensures the generation of accurate and reproducible standard curves for these assays. nih.govresearchgate.net
Properties of this compound Salt
| Property | Value | References |
|---|---|---|
| Molecular Formula | C16H36N•C3H3O2 | schd-shimadzu.com |
| Molecular Weight | 313.53 g/mol | schd-shimadzu.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 126-131 °C | sigmaaldrich.com |
| Solubility | Slightly soluble in dimethyl sulfoxide (B87167) and methanol (B129727). Mixes with water. | smolecule.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXLQCGVBUWBHF-WLHGVMLRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100683-54-3 | |
| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation of Malondialdehyde Tetrabutylammonium Salt for Research Applications
Established Laboratory Synthesis Methodologies
The synthesis of malondialdehyde tetrabutylammonium (B224687) salt primarily relies on the generation of the malondialdehyde anion from a stable precursor, followed by its immediate stabilization with the tetrabutylammonium cation.
The core of the synthesis involves the acid-catalyzed hydrolysis of malondialdehyde acetals. This reaction breaks the acetal (B89532) bonds to release the unstable malondialdehyde. The process requires careful control of reaction conditions, such as temperature and pH, to efficiently generate MDA while minimizing its degradation. The in situ generation of MDA is critical due to its inherent reactivity and instability in its free form.
The most common and well-documented method for preparing malondialdehyde tetrabutylammonium salt involves the use of stable malondialdehyde precursors, specifically 1,1,3,3-tetramethoxypropane (B13500) (TMP) or 1,1,3,3-tetraethoxypropane (B54473) (TEP). scbt.comchemimpex.com These compounds serve as protected forms of MDA, allowing for safe handling and storage before use.
The general synthetic procedure is a two-step process performed in a single pot:
Hydrolysis: The precursor (TMP or TEP) is dissolved in an acidic solution, typically dilute hydrochloric acid (HCl), and heated. mdpi.com This acidic environment catalyzes the hydrolysis of the acetal groups, yielding free malondialdehyde. For example, TMP (1.0 mmol) can be heated in 0.1 M HCl at 40°C for approximately 30 minutes to facilitate this conversion. mdpi.com
Neutralization and Salt Formation: The resulting acidic solution containing MDA is then neutralized and immediately reacted with tetrabutylammonium hydroxide (B78521) (TBA-OH). This reaction forms the stable this compound salt, which can be isolated from the reaction mixture.
An alternative approach involves an ion exchange reaction where sodium malondialdehyde enolate is reacted with tetrabutylammonium bromide. This metathesis reaction precipitates the sodium bromide byproduct, allowing for the isolation of the desired tetrabutylammonium salt. mdpi.com
Table 1: Example Synthesis Parameters for this compound Salt
| Parameter | Condition | Purpose |
| Precursor | 1,1,3,3-Tetramethoxypropane (TMP) | Stable source of malondialdehyde |
| Hydrolysis Agent | 0.1 M Hydrochloric Acid (HCl) | Acid catalyst for acetal hydrolysis |
| Reaction Temperature | 40°C | To facilitate the hydrolysis reaction |
| Reaction Time | 30 minutes | For complete conversion of the precursor |
| Cation Source | Tetrabutylammonium Hydroxide (TBA-OH) | To form the stable tetrabutylammonium salt |
Considerations for Purity and Standardization in Research Batches
For research applications, particularly when the compound is used as a quantitative standard, the purity and standardization of each batch are of paramount importance. Commercial suppliers often provide the salt with a purity of ≥95% or higher. nih.gov
Purification: Purity is typically enhanced through recrystallization. mdpi.com A common solvent system for this process is a mixture of acetonitrile (B52724) and diethyl ether. mdpi.com By dissolving the crude product in a minimal amount of a suitable solvent and then inducing crystallization by cooling or adding a non-solvent, highly pure crystals of the salt can be obtained. A temperature gradient, such as cooling a solution from 50°C to -20°C over several hours, is effective in minimizing the inclusion of impurities in the crystal lattice. mdpi.com
Standardization and Analytical Validation: The concentration and identity of this compound salt solutions are confirmed using several analytical techniques:
Titration: Assay by titration is a common method to determine the purity of the solid material. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS) or UV-Vis detection, is a gold standard for both purity assessment and quantification. nih.govsigmaaldrich.com When used as a standard for assays, stock solutions are prepared by accurately weighing the salt and dissolving it in a suitable solvent like methanol (B129727) or high-purity water. nih.gov Calibration curves are then generated from serial dilutions of this stock solution. sigmaaldrich.com
Isotope Dilution Mass Spectrometry: For the highest accuracy in quantification, isotopically labeled internal standards, such as dideuterated MDA (D₂-MDA) generated from D₂-TEP, are used. sigmaaldrich.com This internal standard accounts for variations during sample preparation and analysis, providing more reliable and reproducible results. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the chemical structure and can be employed to assess purity by identifying signals from residual solvents or other impurities. mdpi.com
The use of these validated methods ensures that research batches are consistent and that the material is suitable for its intended use as a reliable standard in sensitive assays.
Table 2: Analytical Techniques for Purity and Standardization
| Technique | Application | Key Findings/Parameters |
| Recrystallization | Purification | Acetonitrile-diethyl ether solvent system can yield >95% purity. mdpi.com |
| Titration | Purity Assay | Determines the percentage purity of the solid salt. rsc.org |
| HPLC-MS/MS | Quantification & Purity | Used to generate calibration curves and assess for impurities. nih.govsigmaaldrich.com |
| ¹H-NMR Spectroscopy | Structural Confirmation & Purity | Confirms identity and detects impurities. mdpi.com |
| Isotope Dilution | Accurate Quantification | Uses labeled standards (e.g., D₂-MDA) to correct for analytical variability. sigmaaldrich.com |
Storage and Handling Protocols for Maintaining Stability in Research Environments
The stability of this compound salt is crucial for its reliability as a research reagent and standard. Proper storage and handling are essential to prevent degradation.
Storage Conditions: The compound is known to be hygroscopic (absorbs moisture from the air) and sensitive to light. Therefore, specific storage conditions are recommended:
Temperature: Store in a cool place, with a recommended temperature range of 2°C to 8°C.
Atmosphere: Keep the container tightly closed in a dry, well-ventilated area. To prevent degradation from atmospheric moisture and oxygen, it should be stored under an inert gas, such as nitrogen or argon.
Light: Protect from light.
Stock solutions prepared from the salt should also be stored under appropriate conditions. For instance, a stock solution in methanol and water can be stored at -80°C for extended periods, such as 8 months, to maintain its integrity. nih.gov
Handling Protocols: When handling the solid compound, it is important to avoid the formation of dust and aerosols. Procedures should be carried out in a well-ventilated area. Due to its hygroscopic nature, exposure to the ambient atmosphere should be minimized. It is advisable to handle the compound in a controlled environment, such as a glove box, if possible. The compound is considered stable under the recommended storage conditions. However, it should not be stored near strong acids or oxidizing agents.
Table 3: Recommended Storage and Handling Protocols
| Parameter | Protocol | Rationale |
| Temperature | 2°C – 8°C | To ensure chemical stability and prevent thermal degradation. |
| Atmosphere | Tightly sealed container under inert gas (e.g., Nitrogen) | The compound is hygroscopic and sensitive to oxidation. |
| Light | Store in the dark or in an opaque container | To prevent light-induced degradation. |
| Handling | Avoid dust formation; minimize air exposure | The compound is hygroscopic and should not be inhaled. |
| Incompatibilities | Avoid strong acids and oxidizing agents | To prevent chemical reactions and degradation. |
Advanced Analytical Methodologies Employing Malondialdehyde Tetrabutylammonium Salt
Spectrophotometric and Spectrofluorimetric Quantification Techniques
Spectrophotometry and spectrofluorimetry are the cornerstones for the quantification of malondialdehyde, largely due to the well-established reactions that produce distinct chromogenic and fluorogenic products. Malondialdehyde tetrabutylammonium (B224687) salt is frequently used to prepare the standard curves necessary for these quantitative assays. aaqr.org
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is one of the most established and widely used methods for measuring lipid peroxidation. nih.govwikipedia.org The assay quantifies MDA, which is a secondary product of the decomposition of lipid peroxides. wikipedia.orgspringernature.com Although the test measures other reactive substances, MDA is considered the primary contributor to the reaction. nwlifescience.com
The fundamental principle of the TBARS assay is the reaction between MDA and thiobarbituric acid (TBA). wikipedia.org Under acidic conditions and high temperatures (typically 90-95°C), one molecule of MDA undergoes a condensation reaction with two molecules of TBA. aaqr.orgnih.govresearchgate.net This reaction involves a nucleophilic attack from the carbon-5 of TBA on the carbon-1 of MDA, followed by dehydration and a similar reaction with a second TBA molecule. scispace.com The resulting product is a pink-colored chromogen, the MDA-TBA₂ adduct, which exhibits a maximum absorbance at approximately 532 nm. nih.govnih.govnih.gov The intensity of this pink pigment is directly proportional to the amount of MDA present in the sample, allowing for its spectrophotometric quantification. springernature.comscispace.com The same adduct is also fluorescent, with excitation and emission maxima around 530 nm and 550 nm respectively, forming the basis for spectrofluorimetric measurement. aaqr.orgnih.gov
Despite its widespread use, the TBARS assay is known for its limited specificity. nih.gov Consequently, several methodological enhancements have been developed to improve its accuracy.
Chromatographic Separation: A significant improvement involves coupling the TBARS reaction with High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This allows for the separation of the specific MDA-TBA₂ adduct from other interfering TBARS before quantification, greatly enhancing the specificity and providing a more accurate measure of MDA. nih.gov
Correction for Interfering Compounds: Some methods correct for interferences by subtracting the absorbance at 532 nm of a parallel sample incubated without TBA from the test sample. researchgate.net This helps to account for baseline absorbance from pigments and other compounds in the matrix. researchgate.net
Use of Antioxidants: To prevent the generation of new aldehydes during the assay's heating step, antioxidants such as butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) are often added to the reaction mixture. nwlifescience.comtaylorandfrancis.com
Advanced Data Analysis: Instead of a single wavelength reading, analyzing the full spectral scan and using third-derivative analysis can help to resolve the MDA-TBA₂ peak from the non-linear baseline shifts caused by complex sample matrices. nwlifescience.com
A major drawback of the TBARS assay is its reaction with non-MDA compounds that lead to an overestimation of lipid peroxidation. nih.govresearchgate.net The assay is aptly named for "Thiobarbituric Acid Reactive Substances" because various molecules other than MDA can contribute to the final signal. nih.gov
Key interfering substances include:
Other Aldehydes: Saturated and unsaturated aldehydes, which are also products of lipid peroxidation, can react with TBA to form chromogens that absorb near 532 nm. nih.gov
Carbohydrates: Sugars and their degradation products can interfere with the assay, which is a significant issue in sugar-rich samples like many plant tissues. researchgate.netresearchgate.net
Pigments: In plant extracts, pigments such as anthocyanins can have a natural absorbance in the same region as the MDA-TBA₂ adduct, leading to falsely elevated results. researchgate.net
Table 1: Common Interferences in the TBARS Assay
| Interfering Substance | Nature of Interference | Effect on Measurement | Reference |
|---|---|---|---|
| Unsaturated Aldehydes | React with TBA to form a colored product. | Overestimation of MDA | nih.gov |
| Dienals | React with TBA, contributing to absorbance at 532 nm. | Overestimation of MDA | nih.gov |
| Sucrose/Glucose | React with TBA under assay conditions or absorb at similar wavelengths. | Overestimation of MDA | researchgate.netresearchgate.net |
| Anthocyanins | Native absorbance near 532 nm. | Overestimation of MDA | researchgate.net |
The reaction conditions for the TBARS assay are critical and must be carefully controlled to ensure reproducibility. researchgate.net The optimization of pH, temperature, and incubation time is crucial for the consistent formation of the MDA-TBA₂ adduct.
pH: The reaction is performed under acidic conditions, which are necessary for the condensation reaction. researchgate.net The most commonly cited pH is around 4.0, often achieved using acetic acid or phosphoric acid. nih.govnih.govethosbiosciences.com However, some protocols have explored pH values as low as 2.5. researchgate.net
Temperature: High temperature is required to drive the reaction. A temperature of 95°C is frequently used. nih.govnih.govnih.gov Some studies suggest that lower temperatures, such as 70°C or 85°C, can increase the absorbance signal and improve repeatability. researchgate.net
Time: The incubation time required for the reaction to reach completion varies among different protocols, ranging from 25 minutes to 3 hours. researchgate.netethosbiosciences.com A typical duration is 30 to 60 minutes. nih.govsrce.hr
Table 2: Examples of Optimized Reaction Conditions for TBARS Assay
| Parameter | Condition Range | Notes | Reference |
|---|---|---|---|
| pH | 2.5 - 4.0 | Acidic conditions are essential for the reaction. | nih.govnih.govresearchgate.net |
| Temperature | 70°C - 100°C | 95°C is most common. Lowering temperature may improve reproducibility. | nih.govresearchgate.net |
| Incubation Time | 25 min - 3 hours | Typically 30-60 minutes is sufficient for chromogen formation. | researchgate.netethosbiosciences.comsrce.hr |
Novel Spectrophotometric and Spectrofluorimetric Approaches
To overcome the limitations of the traditional TBARS assay, novel methods have been developed that offer greater sensitivity, selectivity, and speed.
One alternative spectrophotometric approach measures MDA directly, bypassing the need for a derivatization agent like TBA. This method is based on the pH-dependent UV absorption spectrum of MDA, which has a maximum absorbance at 245 nm in acidic solutions (below pH 3.0) and 267 nm in basic solutions (above pH 7.0). researchgate.net The difference in absorbance at 267 nm between basified and acidified samples can be used to quantify MDA, offering a simpler and more rapid test. researchgate.net
In the realm of spectrofluorimetry, significant advances have been made by coupling the TBARS reaction with modern microextraction techniques. A rapid and sensitive method involves the derivatization of MDA with TBA, followed by preconcentration of the fluorescent MDA-TBA₂ adduct using vortex-assisted liquid-liquid microextraction (VALLME). rsc.orgresearchgate.net This approach dramatically enhances the enrichment factor of the analyte, allowing for the detection of trace levels of MDA with a limit of detection as low as 0.32 μg L⁻¹. rsc.org Furthermore, kinetic fluorogenic methods have been developed that reduce the total assay time to as little as 6 minutes by measuring the rate of formation of the fluorescent adduct, rather than waiting for the reaction to reach equilibrium. nih.gov These advanced methods rely on highly pure standards, such as malondialdehyde tetrabutylammonium salt, for accurate calibration. aaqr.orgnih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are pivotal in the separation and quantification of malondialdehyde from complex mixtures. The use of this compound salt as a standard is crucial for the validation and calibration of these methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the analysis of various compounds, including MDA. The stability and purity of this compound salt make it an excellent calibrant for HPLC-based assays.
The reaction of malondialdehyde with thiobarbituric acid (TBA) to form a pink MDA-TBA adduct, which can be detected in the visible region of the electromagnetic spectrum, is a classic method for MDA quantification. When coupled with HPLC, the specificity of this assay is significantly enhanced. In such methodologies, this compound salt is frequently used to prepare standard curves for accurate quantification.
One study validated an HPLC-VIS method for the determination of MDA in plasma. researchgate.net The method involved alkaline hydrolysis, acid deproteinization, and derivatization with TBA, followed by n-butanol extraction. researchgate.net The subsequent analysis was performed at 532 nm. researchgate.net A standard curve was constructed using this compound salt over a concentration range of 0.5 to 5.0 µM. researchgate.net The validation of this method yielded the following parameters:
| Parameter | Value |
| Linearity Range | 0.28 to 6.6 µM |
| Intra-run Precision (CV%) | <4% |
| Inter-run Precision (CV%) | <11% |
| Accuracy (Bias) | -4.1% to 2% |
| Recovery | >95% |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.17 µM |
This table presents the validation parameters of an HPLC-VIS method for MDA quantification using this compound salt as a standard.
HPLC coupled with Ultraviolet (UV) detection offers another robust approach for the quantification of MDA. Derivatization of MDA with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a stable product with strong UV absorbance, which can be readily measured. This compound salt is used to prepare calibration standards for these analyses.
In a study developing a method for MDA quantification, UV detection was employed at 305 nm for the MDA-DNPH derivative. nih.gov The research utilized this compound salt for the synthesis of the MDA-DNPH standard to confirm the reaction and for extraction recovery experiments. nih.gov Although the primary focus of this particular study was on high-resolution mass spectrometry, the UV detection parameters were clearly defined. Another study focused on the analysis of MDA in olive oil using HPLC-UV at 220 nm and demonstrated good linearity over a range of 0.5–1000 ppm with a recovery of 97.1 to 99.1%. researchgate.net
A separate method for the analysis of MDA in foods using HPLC-UV involved detection at 254 nm with a retention time of approximately 2.9 minutes. mdpi.com For the MDA-DNPH adduct, the detection wavelength was set to 310 nm, with a retention time of about 7.3 minutes. mdpi.com
HPLC with fluorescence detection provides exceptional sensitivity for the analysis of MDA, typically after derivatization to form a fluorescent adduct. The reaction with thiobarbituric acid (TBA) not only produces a colored compound but also a fluorescent one, which can be exploited for highly sensitive measurements.
A study detailing an HPLC-FLD method for MDA in various biological samples reported a linear range of 0.15–3.0 µmol/L. nih.gov The method demonstrated good precision with between-day and within-day coefficients of variation ranging from 4.7% to 7.6% and 2.6% to 6.4%, respectively. nih.gov The recovery of the method was found to be between 91.2% and 107.6%. nih.gov While this study does not explicitly name this compound salt as the standard, it provides a comprehensive validation of an HPLC-FLD method for MDA.
| Parameter | Value |
| Linearity Range | 0.15 - 3.0 µmol/L |
| R² | 0.9963 |
| Between-day Variability (CVs) | 4.7 - 7.6% |
| Within-day Variability (CVs) | 2.6 - 6.4% |
| Recovery | 91.2 - 107.6% |
This table summarizes the validation data for an HPLC-FLD method for MDA analysis in biological samples. nih.gov
Mass spectrometry offers unparalleled specificity and sensitivity for the quantification of small molecules like MDA. When coupled with liquid chromatography, it becomes a powerful tool for the definitive identification and measurement of MDA in complex samples. This compound salt is an indispensable standard for these applications.
LC-MS and particularly LC-MS/MS have become the gold standard for the quantification of biomarkers due to their high selectivity and sensitivity. In these methods, this compound salt is used to create calibration curves and as a source for preparing quality control samples to ensure the accuracy and precision of the measurements.
One such study optimized and validated an LC-MS/MS method for the quantification of MDA in exhaled breath condensate. mdpi.com In this research, a stock solution of MDA was prepared by dissolving this compound salt in methanol (B129727) and water. mdpi.com The method involved derivatization with DNPH and was validated for linearity, limit of detection (LOD), precision, and recovery. mdpi.com
Another investigation detailed the development of an LC-MS method for quantifying MDA-dansylhydrazine derivatives in urine and serum. nih.gov A standard stock solution was prepared by dissolving this compound salt in acetonitrile (B52724). nih.gov The method demonstrated good relative recoveries (98–103%), accuracies (92–98%), and acceptable precisions. nih.gov The limits of quantification were 5.63 nM for urine and 5.68 nM for serum. nih.gov
A further study described a sensitive and selective method for measuring free and total plasmatic MDA using UHPLC-HRMS. nih.gov this compound salt was used to prepare calibration solutions. nih.gov The method's lowest limit of quantification was 100 nM with a linearity spanning over three orders of magnitude. nih.gov
| Study | Matrix | Method | Derivatizing Agent | Key Findings |
| Puy et al. (2021) mdpi.com | Exhaled Breath Condensate | LC-MS/MS | DNPH | LOD: 70 pg/mL; LOQ: 211 pg/mL; Recovery: 92-106.5% |
| Rago et al. (2022) nih.gov | Urine, Serum | LC-MS | Dansylhydrazine | LOQ (Urine): 5.63 nM; LOQ (Serum): 5.68 nM; Recovery: 98-103% |
| Glauser et al. (2017) nih.gov | Plasma | UHPLC-HRMS | DNPH | LLOQ: 100 nM; Intra-day precision (total MDA): 2.9%; Inter-day precision (total MDA): 3.0% |
This table presents a summary of research findings from studies employing this compound salt in LC-MS and LC-MS/MS methodologies.
Mass Spectrometry (MS) Based Quantitation
Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands out as a highly sensitive and selective method for the quantification of malondialdehyde. researchgate.net This technique combines the superior separation capabilities of UHPLC, which uses smaller particle-size columns to achieve faster analysis and better resolution, with the precise mass measurement of HRMS.
The application of UHPLC-HRMS allows for the accurate identification and quantification of MDA, often following a derivatization step to improve chromatographic behavior and ionization efficiency. researchgate.net For instance, a method using derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UHPLC-HRMS analysis has been developed for measuring both free and total MDA in plasma. researchgate.net The high resolution of the mass spectrometer enables the differentiation of the MDA derivative from other closely related compounds and matrix interferences, which is a significant advantage over lower resolution techniques. mdpi.comresearchgate.net
Research has demonstrated the utility of UHPLC-Orbitrap-MS/MS for the analysis of phenolic compounds, showcasing the power of this platform for complex sample analysis, a capability that extends to biomarker quantification like MDA. mdpi.com The system's ability to provide detailed fragmentation data (MS/MS) further confirms the identity of the analyte, adding a layer of confidence to the results. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the determination of MDA. mdpi.com It is particularly valuable for trace analysis due to its high sensitivity. mdpi.com Since MDA is not inherently volatile, a derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis. bohrium.comsemanticscholar.org
Various derivatizing agents are used, with pentafluorobenzyl bromide and perfluorophenylhydrazine (PFPH) being notable examples. nih.govsemanticscholar.org After derivatization, the resulting compound is separated on a GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides high specificity by monitoring characteristic ions of the MDA derivative. semanticscholar.org
An improved GC-MS method utilizing PFPH as the derivatizing agent and a deuterium-labeled internal standard (MDA-d2) has been shown to effectively quantify MDA, even in complex food matrices containing interfering substances like nitrite. semanticscholar.org This method demonstrates excellent recovery (93.9% to 98.4%) and a very low limit of detection (0.25 ng/mL). semanticscholar.org
| GC-MS Method Parameters for MDA Analysis | |
| Derivatizing Reagent | Perfluorophenylhydrazine (PFPH) semanticscholar.org |
| Internal Standard | Deuterium substituted MDA (MDA-d2) semanticscholar.org |
| Detection Mode | Selected Ion Monitoring (SIM) semanticscholar.org |
| Monitored Ions (m/z) | 234 (MDA-PFPH), 236 (MDA-d2-PFPH) semanticscholar.org |
| Limit of Detection (LOD) | 0.25 ng/mL semanticscholar.org |
| Recovery Rate | 93.9% - 98.4% semanticscholar.org |
Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is considered a "gold standard" or reference method for achieving the highest level of accuracy in quantitative analysis. bohrium.com The principle involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., dideuterated MDA, d2-MDA) to the sample at the very beginning of the analytical procedure. bohrium.comnih.govnih.gov
This labeled internal standard behaves almost identically to the endogenous, unlabeled MDA throughout sample preparation, derivatization, and chromatographic analysis. nih.govnih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled standard in the mass spectrometer, the initial concentration of the analyte can be calculated with high precision and accuracy, effectively compensating for matrix effects and procedural variations. nih.govnih.govnih.gov
IDMS has been successfully applied in both LC-MS/MS and GC-MS methods for MDA quantification in various biological matrices, including plasma and urine. bohrium.comnih.govnih.gov The use of a stable isotope-labeled internal standard is crucial for controlling for potential matrix effects, which can suppress or enhance the ionization of the target analyte. nih.govnih.gov
Derivatization Strategies for Chromatographic Analysis
Due to its reactive and often non-volatile nature, MDA typically requires chemical derivatization prior to chromatographic analysis to enhance detection and separation. nih.govnih.gov This process converts MDA into a more stable, less polar, and more easily detectable derivative.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is one of the most common and well-established methods for quantifying MDA. researchgate.netnih.govresearchgate.net The reaction occurs in an acidic medium, often at room or slightly elevated temperatures, where DNPH reacts with the carbonyl groups of MDA to form a stable derivative, 1-(2,4-dinitrophenyl)pyrazole (MDA-DNPH). nih.govresearchgate.net This derivative is readily detectable by UV or mass spectrometry. researchgate.net
This strategy has been successfully coupled with various analytical techniques, including HPLC, UHPLC-HRMS, and LC-MS/MS, for the analysis of MDA in diverse samples like urine, plasma, and exhaled breath condensate. nih.govresearchgate.netnih.gov Optimization of the derivatization reaction is critical; studies have shown that a significant excess of DNPH is required to ensure the complete conversion of MDA in complex biological samples like urine. nih.govresearchgate.net
| Key Findings for DNPH Derivatization | |
| Product | Stable MDA-DNPH derivative researchgate.net |
| Reaction Medium | Acidic (e.g., HCl, Acetic Acid) nih.govnih.gov |
| Temperature | Room Temperature to 50 °C nih.govresearchgate.net |
| Detection | UV, MS, MS/MS nih.govresearchgate.net |
| Key Insight | A high molar ratio of DNPH to MDA (e.g., 893-8929 for urine samples) is necessary for complete reaction. nih.govresearchgate.net |
Derivatization with Dansylhydrazine (DH)
Dansylhydrazine (DH) is another effective derivatizing reagent used for the sensitive quantification of MDA. nih.govnih.govresearchgate.net The reaction with DH significantly alters the properties of MDA, decreasing its polarity and allowing for better retention and separation on reversed-phase analytical columns, such as phenyl-hexyl columns. nih.govnih.gov The derivatization yields stable MDA-DH derivatives that can be analyzed by LC-MS. nih.govnih.govresearchgate.net
The reaction between MDA and DH can produce several derivatives, which can be confirmed and monitored using mass spectrometry. nih.gov This method, often combined with isotope dilution using d2-MDA, provides a robust and sensitive approach for quantifying MDA in biological fluids like urine and serum. nih.govnih.gov The use of an autosampler program for the derivatization step can minimize errors and increase sample throughput. researchgate.net
| MDA Quantification using DH Derivatization and LC-MS | |
| Reagent | Dansylhydrazine (DH) nih.govnih.gov |
| Analytical Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl nih.govnih.gov |
| Detection | Single Quadrupole Mass Spectrometer (Positive ESI) nih.govnih.gov |
| Monitored Ions (m/z) | 302 [M+H]⁺ (MDA-DH), 304 [M+H]⁺ (d2-MDA-DH) nih.govnih.gov |
| Limit of Quantification (Urine) | 5.63 nM (0.405 ng/mL) nih.govnih.gov |
| Limit of Quantification (Serum) | 5.68 nM (0.409 ng/mL) nih.govnih.gov |
| Quantification Range (Urine) | 5.63–500 nM nih.govnih.gov |
| Quantification Range (Serum) | 5.68–341 nM nih.govnih.gov |
Alternative Derivatizing Reagents (e.g., Pentafluorophenylhydrazine)
Beyond DNPH and DH, other reagents have been developed for MDA derivatization to suit specific analytical platforms or to improve sensitivity.
Pentafluorophenylhydrazine (B1196947) (PFPH): This reagent is particularly useful for GC-MS analysis. semanticscholar.org It reacts with MDA to form a volatile derivative suitable for gas chromatography. A method using PFPH derivatization combined with a deuterated internal standard was found to be highly accurate for MDA quantification in food samples, showing excellent recovery and a low detection limit. semanticscholar.org The reaction conditions, including pH and temperature, must be optimized for efficient derivatization. semanticscholar.org
Rhodamine B hydrazide (RBH): This reagent has been used to develop a novel HPLC method with fluorescence detection. nih.gov The derivatization occurs in an acidic medium at 50°C, and the resulting fluorescent product allows for highly sensitive detection, with a reported limit of detection of 0.25 nM. nih.gov This method is noted for its simplicity, sensitivity, and reduced interference compared to other methods. nih.gov
Pentafluorobenzyl Bromide (PFBBr): Methods based on derivatization with PFBBr have been proposed for quantifying MDA using gas chromatography coupled with single and tandem mass spectrometers, reporting extremely low limits of detection. nih.gov
Optimization of Derivatization Reaction Conditions
The derivatization of malondialdehyde (MDA) is a critical step for enhancing its detectability and improving chromatographic separation. The most common derivatizing agent is 2-thiobarbituric acid (TBA), which reacts with MDA to form a fluorescent pink adduct (MDA-TBA₂). nih.govnih.gov The efficiency of this reaction is highly dependent on several factors, including pH, temperature, and reaction time. researchgate.net
The reaction between MDA and TBA is typically carried out under acidic conditions, with an optimal pH range of 2 to 4. nih.govresearchgate.netaaqr.org An acidic environment is necessary for the acid-catalyzed hydrolysis that releases MDA from its precursors and facilitates the condensation reaction with TBA. nih.govnwlifescience.com The temperature and duration of the reaction are also crucial. Many protocols employ high temperatures, between 95°C and 100°C, for a period of 60 to 90 minutes to ensure complete derivatization. researchgate.netsemanticscholar.org However, it has been noted that such harsh conditions can potentially lead to the artificial generation of MDA from other sample constituents, resulting in an overestimation. researchgate.net Some methods have reduced the reaction temperature to minimize the decomposition of lipid hydroperoxides and other artifactual errors. nwlifescience.comresearchgate.net
Another common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which offers the advantage of reacting with MDA under milder conditions. nih.gov This reaction can be quantitatively performed at room temperature, which minimizes the risk of artifact formation associated with the high temperatures required for the TBA reaction. nih.govportico.org The derivatization with DNPH is typically complete within 10 to 30 minutes. nih.gov The optimization of these parameters is essential for achieving high sensitivity, specificity, and reproducibility in the quantification of MDA.
Table 1: Optimization of Derivatization Conditions for Malondialdehyde (MDA)
| Parameter | Derivatizing Agent | Condition | Finding | Citation |
| pH | Thiobarbituric Acid (TBA) | Acidic (pH 2-4) | An acidic environment is required for the reaction to occur. nih.gov The TBA₂-MDA adduct is most stable at pH 2–3. aaqr.org | nih.govaaqr.org |
| Temperature | Thiobarbituric Acid (TBA) | 95-100 °C | High temperature is generally used to drive the reaction to completion. researchgate.net Reducing temperature can minimize artifactual formation of MDA. researchgate.net | researchgate.netresearchgate.net |
| Time | Thiobarbituric Acid (TBA) | 60-90 min | Sufficient time is needed for the reaction to complete. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |
| Temperature | 2,4-Dinitrophenylhydrazine (DNPH) | Room Temperature | Milder conditions reduce the risk of artifact formation. nih.govportico.org | nih.govportico.org |
| Time | 2,4-Dinitrophenylhydrazine (DNPH) | 10-30 min | The reaction is significantly faster compared to TBA derivatization. nih.gov | nih.gov |
Extraction and Sample Preparation Procedures for Complex Matrices
The accurate measurement of malondialdehyde in complex biological matrices requires meticulous sample preparation to release MDA from its bound forms, remove interfering substances, and concentrate the analyte for analysis.
In biological systems, a significant portion of MDA exists in a bound form, often to proteins and other biomolecules. nwlifescience.comnih.gov Alkaline hydrolysis is a key technique used to liberate this bound MDA, ensuring the measurement of total MDA content. nih.gov One study demonstrated that treating plasma samples with 1 M sodium hydroxide (B78521) (NaOH) at 60°C for 60 minutes significantly improved the recovery of MDA from its bound form. researchgate.net Another investigation comparing hydrolysis methods found that using 1 mol/L NaOH for 60 minutes at 60°C resulted in the highest MDA yield from surimi samples, approximately double that obtained with conventional acid hydrolysis. sciopen.com The dilution of the plasma sample in conjunction with a longer incubation time during the alkaline hydrolysis step has also been shown to enhance the recovery of MDA. researchgate.net
Proteins in biological samples can interfere with MDA analysis, making their removal a critical step. sciopen.com Acidic deproteinization is a widely used method to precipitate and remove these proteins. Trichloroacetic acid (TCA) is frequently employed for this purpose. researchgate.netmdpi.com In a typical procedure, TCA is added to the sample homogenate, followed by centrifugation to separate the precipitated proteins from the supernatant containing the MDA. portico.orgsciopen.com For instance, a method for analyzing MDA in meat involves extraction with an ice-cold 5% TCA solution. researchgate.net In some protocols, deproteinization is performed after the hydrolysis step; for example, after alkaline hydrolysis, hydrochloric acid (HCl) is added to neutralize the sample, followed by TCA to precipitate the proteins fully. sciopen.com Perchloric acid (HClO₄) has also been used for protein precipitation prior to derivatization. nih.gov
Following derivatization, liquid-liquid extraction (LLE) is commonly used to isolate the MDA adduct from the aqueous sample matrix and to remove water-soluble interferences. researchgate.net The choice of solvent is crucial for achieving high extraction efficiency. n-Butanol has been successfully used to extract the MDA-TBA adduct from plasma samples after derivatization. researchgate.net This extraction step not only concentrates the analyte but also removes interfering substances, leading to a cleaner chromatogram. researchgate.net Other solvents such as n-hexane and heptane (B126788) have also been utilized to extract MDA derivatives, specifically the DNPH adduct. nih.govsciopen.com Ethyl acetate (B1210297) is another solvent used in extraction procedures, particularly for isolating antioxidant compounds from plant materials, which are then analyzed for their effect on lipid peroxidation markers like MDA. nih.govmdpi.com
Table 2: Comparison of Liquid-Liquid Extraction Solvents for MDA Derivatives
| Solvent | Derivative | Matrix | Finding | Citation |
| n-Butanol | MDA-TBA | Plasma | Effectively removes interferents and concentrates the adduct. researchgate.net | researchgate.net |
| n-Hexane | MDA-PFPH | Surimi Hydrolysate | Used to extract the pentafluorophenylhydrazine (PFPH) derivative of MDA. sciopen.com | sciopen.com |
| Heptane | MDA-DNPH | Rat Urine | Employed for LLE of the DNPH derivative. nih.gov | nih.gov |
| Ethyl Acetate | - | Plant Leaves | Used to prepare extracts for antioxidant activity assessment, which involves measuring MDA. nih.govmdpi.com | nih.govmdpi.com |
To address the need for greener, faster, and more cost-effective sample preparation, microextraction techniques have been developed. researchgate.net Vortex-assisted liquid-liquid microextraction (VALLME) is one such technique that enhances the extraction process by using a vortex mixer to create a fine dispersion of the extraction solvent within the sample solution. researchgate.netnih.gov This increases the surface area for mass transfer, leading to rapid and efficient extraction with minimal solvent consumption. nih.gov A VALLME method using a hydrophobic deep eutectic solvent was developed for the extraction of MDA and formaldehyde (B43269) derivatives from human urine. researchgate.net This approach eliminates the need for hazardous disperser solvents, aligning with the principles of green chemistry. researchgate.net Another variation, ultrasound and vortex-assisted DLLME (USVADLLME), combines ultrasonication for better dispersion with vortexing to facilitate the extraction process, further reducing the required volume of hazardous solvents. nih.gov
Matrix effects, where components of the sample other than the analyte interfere with the measurement, pose a significant challenge to the accurate quantification of MDA. cabidigitallibrary.org Several strategies are employed to manage these effects. One common approach is the use of standard addition or matrix-matched calibration. researchgate.netcabidigitallibrary.org For protein-rich samples like liver or muscle, it is recommended to calculate the MDA concentration by spiking a known amount of MDA standard into a parallel sample and subtracting the endogenous level. cabidigitallibrary.org For other matrices like adipose tissue or fish oil, where matrix effects may be negligible, external calibration with standard solutions may suffice. cabidigitallibrary.org
Effective sample cleanup is another crucial strategy. As discussed, acidic deproteinization helps remove a major source of interference. sciopen.com Solid-phase extraction (SPE) can provide a more thorough cleanup by selectively retaining the analyte or the interferences on a solid sorbent, allowing for their separation. portico.orgnih.gov SPE has been shown to significantly increase the selectivity of the analysis and prolong the life of the analytical column. nih.gov
Method Validation and Quality Assurance in Mda Quantification Research
Assessment of Linearity and Calibration Curve Construction
A fundamental step in validating an MDA quantification method is establishing linearity. This is achieved by constructing a calibration curve from a series of standard solutions of known concentrations. scribd.com For instance, in a spectrophotometric method for determining thiobarbituric acid reactive substances (TBARS), a calibration curve was established using malondialdehyde tetrabutylammonium (B224687) salt in a concentration range of 0.1 to 1.0 μM. nih.gov This method demonstrated a linear regression with a correlation coefficient of 0.9929. nih.gov Similarly, another study using high-performance liquid chromatography (HPLC) with fluorescence detection prepared daily calibration curves with four MDA standards ranging from 0.25 to 2.5 µM. aaqr.org
In a more advanced ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) method, calibration solutions were prepared from a stock solution of MDA-salt, covering a range from 0.32 to 64.27 μM. nih.gov Likewise, a liquid chromatography-mass spectrometry (LC-MS) method for urine and serum analysis utilized a quantification range of 5.63–500 nM and 5.68–341 nM, respectively. nih.gov The range of concentrations for the standards must encompass the expected concentration of the analyte in the sample to ensure reliable quantification. scribd.com
Interactive Data Table: Linearity and Calibration in MDA Quantification
| Analytical Method | Concentration Range | Correlation Coefficient (r) | Reference |
|---|---|---|---|
| Spectrophotometry | 0.1–1.0 μM | 0.9929 | nih.gov |
| HPLC-Fluorescence | 0.25–2.5 µM | Not Specified | aaqr.org |
| UHPLC-HRMS | 0.32–64.27 μM | Not Specified | nih.gov |
| LC-MS (Urine) | 5.63–500 nM | Not Specified | nih.gov |
| LC-MS (Serum) | 5.68–341 nM | Not Specified | nih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. dokumen.pub The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. dokumen.pub
Different analytical techniques yield varying LOD and LOQ values for MDA. For example, a spectrophotometric method reported an LOD of 1.758 μM and an LOQ of 5.859 μM. nih.gov In contrast, a more sensitive HPLC-fluorescence method had a detection limit of approximately 0.1 µM. aaqr.org Advanced techniques like LC-MS and UHPLC-HRMS offer even lower detection limits. An LC-MS method for urine and serum analyses determined the LOQ to be 5.63 nM and 5.68 nM, respectively. nih.gov A tandem MS platform for urinary MDA established an LOD of 0.20 ng·mL⁻¹ and an LOQ of 0.67 ng·mL⁻¹. mdpi.com Furthermore, a UHPLC-HRMS method reported a lowest limit of quantification (LLOQ) of 100 nM. researchgate.net
Interactive Data Table: LOD and LOQ in MDA Quantification
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| Spectrophotometry | 1.758 μM | 5.859 μM | nih.gov |
| HPLC-Fluorescence | ~0.1 µM | Not Specified | aaqr.org |
| LC-MS (Urine) | Not Specified | 5.63 nM | nih.gov |
| LC-MS (Serum) | Not Specified | 5.68 nM | nih.gov |
| Tandem MS (Urine) | 0.20 ng·mL⁻¹ | 0.67 ng·mL⁻¹ | mdpi.com |
Evaluation of Accuracy and Recovery Rates
Accuracy, often assessed through recovery studies, is the measure of how close the experimental value is to the true value. In a study using a novel LC-MS/MS method, accuracy was determined by analyzing quality control samples at known concentrations, with percent relative errors (% RE) ranging from 0.00% to -24.5% for concentrations between 25 ng/mL and 1000 ng/mL. fortunejournals.com Another LC-MS method for urine and serum reported accuracies in the range of 92–98%, with relative recoveries of 98–103%. nih.gov
A UHPLC-HRMS method demonstrated high accuracy, with values of 101% and 107% at low and high concentrations, respectively. researchgate.net Similarly, a method for quantifying MDA in exhaled breath condensate showed good relative recoveries of 92.2–102.0%. nih.gov Extraction recovery, a component of accuracy, was determined in one study by comparing samples spiked with MDA-salt before and after the extraction process. nih.gov
Assessment of Intra-day and Inter-day Precision and Reproducibility
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). scribd.com
A spectrophotometric method determined intra-day and inter-day precision at three concentration levels (0.1, 0.4, and 0.8 μM). nih.gov An LC-MS/MS method reported percent relative standard deviations (% RSDs) between 1.09% and 21.3% for precision determinations. fortunejournals.com A highly precise UHPLC-HRMS method showed intra- and inter-day precisions for total MDA of 2.9% and 3.0%, respectively. researchgate.net For free MDA, the precisions were 12.8% and 24.9%. researchgate.net Another study using LC-MS reported precisions of 1.8–7.3%. nih.gov A method for analyzing exhaled breath condensate found inter-day precisions of 3.6–12.2% and intra-day precisions of 4.3–12.4%. nih.gov
Interactive Data Table: Precision in MDA Quantification
| Analytical Method | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
|---|---|---|---|
| LC-MS/MS | 1.09% - 21.3% | Not Specified | fortunejournals.com |
| UHPLC-HRMS (Total MDA) | 2.9% | 3.0% | researchgate.net |
| UHPLC-HRMS (Free MDA) | 12.8% | 24.9% | researchgate.net |
| LC-MS | 1.8% - 7.3% | 1.8% - 7.3% | nih.gov |
Stability Studies of Standards and Derivatized Products
The stability of both the MDA standard solutions and the derivatized products is critical for obtaining reliable and reproducible results. Malondialdehyde tetrabutylammonium salt is used to prepare stock solutions, which are then used to create working standards. nih.gov One study noted that a stock solution of MDA-salt in acetonitrile (B52724) was used for direct infusion experiments and as a chromatographic standard. fortunejournals.com
The stability of the derivatized product is equally important. In a method using dansylhydrazine as a derivatizing reagent, the stability of the resulting pyrazole (B372694) form of the MDA-DH derivative was assessed over time, and it was found to be the most stable and suitable product for quantification. nih.gov Another study investigated the stability of the MDA-DNPH derivative, finding that an incubation time of 10 minutes at room temperature was sufficient for a complete reaction. nih.gov A different method found that the derivatized product was stable at room temperature for up to 48 hours. nih.gov The reaction time and temperature for derivatization are also optimized; for instance, a reaction time of 2 hours at room temperature was selected for a derivatization reaction with Girard reagent T. fortunejournals.com
Uncertainty Analysis in MDA Quantification Methodologies
Uncertainty analysis is a critical component of method validation, providing a quantitative estimate of the doubt associated with a measurement result. While not always explicitly detailed in all published methods, it is an important consideration for ensuring the quality and reliability of MDA quantification. Factors contributing to measurement uncertainty include the purity of the this compound salt standard, the precision of volumetric and gravimetric measurements, the performance of the analytical instrument, and the stability of the analyte and its derivatives. A comprehensive uncertainty budget would account for all potential sources of error in the analytical process.
Comparison and Harmonization of Different Analytical Methods for MDA
A variety of analytical methods are employed for MDA quantification, each with its own advantages and limitations. The traditional 2-thiobarbituric acid (TBA) colorimetric assay has been widely used but has come under scrutiny for its lack of specificity, as TBA can react with other aldehydes present in biological samples. fortunejournals.com This can lead to an overestimation of MDA levels. nih.gov
To overcome these limitations, more specific methods based on chromatography have been developed. These include HPLC with UV or fluorescence detection and, more recently, LC-MS and LC-MS/MS. These chromatographic methods offer greater specificity by separating MDA from other interfering compounds before detection. nih.gov For example, urinary MDA levels quantified using the TBA method were found to be about 10-fold higher than those quantified using a 2,4-dinitrophenylhydrazine (B122626) (DNPH) method with lower temperature conditions. nih.gov
Harmonization of different analytical methods is crucial for ensuring that results from different laboratories and studies are comparable. This can be achieved through the use of certified reference materials and participation in inter-laboratory comparison studies. scribd.com Cross-validation between different methods, such as spectrophotometry and HPLC, is also recommended to ensure accuracy.
Applications of Malondialdehyde Tetrabutylammonium Salt in Specialized Research Domains
Biochemical Studies of Oxidative Stress and Lipid Peroxidation
In biochemical research, the compound is fundamental for investigating the complex processes of oxidative stress and lipid peroxidation. aaqr.orgscirp.org Lipid peroxidation is a key mechanism of cellular injury, where free radicals attack lipids, leading to the formation of various reactive aldehydes, including malondialdehyde. fao.orgresearchgate.net Malondialdehyde tetrabutylammonium (B224687) salt provides a stable and soluble source of MDA, which is a primary biomarker for quantifying the extent of this damage in biological samples. aaqr.orgresearchgate.net
Modeling Cellular Damage Mechanisms in vitro
Malondialdehyde tetrabutylammonium salt is instrumental in creating in vitro models to study the mechanisms of cellular damage. Researchers utilize this stable compound to introduce known quantities of malondialdehyde to cell cultures, thereby simulating the effects of oxidative stress in a controlled laboratory setting. This approach allows for the detailed investigation of cellular responses to lipid peroxidation, a process implicated in a range of diseases, including neurodegenerative disorders and cancer. aaqr.org By observing how cells react to MDA exposure, scientists can elucidate the signaling pathways and molecular impairments that contribute to pathology. researchgate.net The use of the tetrabutylammonium salt form enhances solubility and stability in biological environments, facilitating its application in various biochemical assays designed to understand cellular damage. aaqr.org
Investigation of Malondialdehyde Adduct Formation with Biological Molecules
A significant area of research focuses on the interaction between malondialdehyde and biological macromolecules. The enolate ion derived from this compound salt is reactive and can form covalent adducts with nucleophilic sites on molecules such as proteins and DNA. aaqr.orgresearchgate.net A primary target for MDA adduction is the lysine (B10760008) residues within proteins. nih.gov Studies have identified specific adducts, such as N(epsilon)-(2-propenal)lysine, which form when proteins are exposed to MDA. nih.gov The formation of these adducts can alter the structure and function of biomolecules, triggering cellular responses and contributing to disease processes. aaqr.orgresearchgate.net Research using this compound helps to characterize these adducts and understand their physiological and pathological significance. For example, competitive enzyme-linked immunosorbent assays (ELISA) have been used to quantify the formation of these specific lysine adducts in proteins like low-density lipoprotein (LDL). nih.gov
Research into Free Radical Scavenging Mechanisms
The compound plays a role in studies aimed at understanding free radical scavenging mechanisms, primarily by serving as a source for the target molecule (MDA) that antioxidants act upon. In these experimental setups, the ability of a substance to act as an antioxidant is often measured by its capacity to inhibit the production of MDA or to scavenge the radicals that lead to its formation. nih.gov For instance, the effectiveness of hydroxyl radical scavengers can be determined by measuring the reduction of MDA-like products in a reaction mixture. nih.gov While not a direct scavenger itself, this compound salt is used to generate the oxidative stress markers that are then quantified to evaluate the efficacy of various antioxidant compounds.
Table 1: Research Findings in Biochemical Studies
| Research Area | Key Finding | Organism/System Studied | Reference |
|---|---|---|---|
| Cellular Damage Modeling | Used as a reagent to quantify oxidative damage and understand cellular damage mechanisms in diseases. | General Biochemical Studies | aaqr.orgscirp.org |
| Adduct Formation | Forms N(epsilon)-(2-propenal)lysine adducts with lysine residues in proteins like human low-density lipoprotein (LDL). | Human Low-Density Lipoprotein | nih.gov |
| Free Radical Scavenging | Used in assays where the reduction of MDA-like products indicates the scavenging of hydroxyl radicals by antioxidants. | in vitro chemical assays | nih.gov |
Environmental Science Research
In environmental science, this compound salt is applied as a standard for quantifying MDA, a key biomarker for assessing the impact of environmental stressors on various ecosystems. aaqr.orgscirp.orgresearchgate.net
Assessment of Pollutant Impact on Biological Systems (e.g., Aquatic Organisms)
Malondialdehyde (MDA) is a widely accepted biomarker for evaluating the physiological impact of pollutants on biological systems. scirp.orgresearchgate.net In ecotoxicology, elevated levels of MDA in the tissues of organisms are indicative of oxidative stress caused by exposure to contaminants such as heavy metals and organic pollutants. researchgate.netnih.govresearchgate.net Aquatic organisms, including fish and mussels, are frequently studied to monitor the health of marine and freshwater environments. scirp.orgresearchgate.net Researchers measure MDA concentrations in different tissues to assess the extent of lipid peroxidation, which reflects the organism's stress response to environmental pollution. scirp.orgresearchgate.net Studies have shown a correlation between higher MDA concentrations in mussels and the pollution status of their collection site. researchgate.net While the studies measure endogenous MDA in the organisms, this compound salt is essential as a stable standard for the accurate calibration of the assays (e.g., TBARS) used to quantify the MDA. aaqr.org
Quantification in Atmospheric Aerosols and Environmental Samples
This compound salt is directly used as a calibration standard for the quantification of MDA in environmental samples, notably in atmospheric aerosols. aaqr.orgescholarship.org Research has focused on measuring MDA in fine particulate matter (PM2.5) due to its potential contribution to inhalation toxicity. aaqr.org The standard analytical procedure involves the thiobarbituric acid (TBA) assay, where the salt is used to prepare calibration curves for high-performance liquid chromatography (HPLC) analysis. aaqr.orgescholarship.org This methodology has been successfully applied to quantify MDA in urban and biomass-burning aerosols, with concentrations found to be in the range of 0.31 to 0.75 ng m⁻³. aaqr.org The stability and purity of the salt are critical for the accuracy of these sensitive environmental measurements. mdpi.com Furthermore, the salt is used to prepare stock solutions for the validation of other advanced analytical techniques, such as ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), for MDA quantification in diverse environmental and biological matrices. nih.gov
Table 2: Research Findings in Environmental Science
| Research Area | Key Finding | Sample Type | Reference |
|---|---|---|---|
| Pollutant Impact Assessment | Elevated MDA levels in the brown mussel (Perna perna) correlate with increased pollution at collection sites. | Mussel Tissue | researchgate.net |
| Pollutant Impact Assessment | MDA is a biomarker used to assess oxidative stress in fish exposed to environmental pollutants like metals. | Fish Tissue | scirp.orgresearchgate.net |
| Atmospheric Quantification | Used as a standard to quantify MDA in urban and biomass-burning aerosols, with concentrations of 0.31–0.75 ng m⁻³ detected. | Atmospheric Aerosols (PM2.5) | aaqr.org |
| Analytical Method Validation | Used to prepare standard solutions for validating UHPLC-HRMS methods for quantifying free and total MDA in plasma. | Human and Animal Plasma | nih.gov |
Food Science Research
In the realm of food science, ensuring the quality, safety, and stability of products is paramount. Oxidative degradation of lipids is a major cause of deterioration, leading to the development of off-flavors and odors, commonly known as rancidity. Malondialdehyde (MDA) is a prominent secondary product of lipid peroxidation and is widely used as a biomarker to monitor this process. The accurate measurement of MDA is therefore essential for food scientists. This compound salt provides a stable and soluble form of MDA, making it an ideal standard for calibrating analytical instruments and ensuring the reliability of these measurements. eaglebio.comnih.gov
Evaluation of Oxidative Degradation in Food Products
The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation in food products. myfoodresearch.com This test relies on the reaction of MDA with thiobarbiturc acid (TBA) to produce a colored product that can be measured spectrophotometrically. myfoodresearch.com To ensure the accuracy of this quantification, a standard curve is prepared using a known concentration of MDA, for which this compound salt is frequently employed. myfoodresearch.cominrim.it
Researchers have utilized this standardized TBARS method to evaluate oxidative degradation in various food matrices. For instance, a study on fried fast foods demonstrated the significant increase in MDA levels after frying, indicating lipid peroxidation during the cooking process. myfoodresearch.com The use of this compound salt as a standard allowed for the precise quantification of TBARS values in these products. myfoodresearch.com
Another area of application is in the development of active food packaging. Research on ground beef packed with films containing natural antioxidants, such as those from grape and moringa extracts, used the TBARS assay with a this compound salt standard to assess the effectiveness of these films in preventing lipid oxidation over a 16-day storage period. nih.gov The results showed a significant reduction in MDA formation in the meat packaged with the active films compared to the control. nih.gov
The following table illustrates research findings on the TBARS values in ground beef under different packaging conditions, where this compound salt was used as a standard for MDA quantification.
Table 1: TBARS Values in Ground Beef with Different Packaging Films
| Storage Day | Blank Film (mg MDA/kg meat) | Film with Grape Extract (mg MDA/kg meat) | Film with Moringa Extract (mg MDA/kg meat) |
|---|---|---|---|
| 0 | 0.25 | 0.25 | 0.25 |
| 3 | 0.50 | 0.40 | 0.42 |
| 6 | 0.85 | 0.60 | 0.65 |
| 9 | 1.20 | 0.75 | 0.80 |
| 16 | 2.10 | 1.10 | 1.25 |
Data sourced from a study on innovative antioxidant food packaging systems. nih.gov
Assessment of Rancidity Biomarkers
Rancidity is a major concern in the food industry, particularly for products with high-fat content such as meats, fish, and edible oils. The measurement of MDA is a key method for assessing the onset and progression of rancidity. eaglebio.com By using this compound salt to create a reliable standard curve, food scientists can accurately determine the concentration of MDA, a critical biomarker for rancidity. inrim.itnih.gov
A study investigating the shelf-life of dry-fermented Pangasius sausage incorporated with oyster mushroom powder utilized the TBARS assay with a this compound salt standard. inrim.it The research tracked the changes in TBARS values over a six-month storage period. The results indicated that the incorporation of oyster mushroom powder, known for its antioxidant properties, effectively reduced the formation of MDA, thereby inhibiting rancidity and extending the product's shelf-life. inrim.it
The data below, from the aforementioned study, showcases the impact of oyster mushroom incorporation on the TBARS values of Pangasius sausage during storage.
Table 2: TBARS Values (mg malonaldehyde/kg) in Dry-Fermented Pangasius Sausage with Oyster Mushroom Powder
| Storage Time | Control (0% Mushroom) | 10% Mushroom | 20% Mushroom | 25% Mushroom | 28% Mushroom |
|---|---|---|---|---|---|
| 0 months | 1.56 | 0.85 | 0.45 | 0.25 | 0.13 |
| 2 months | 1.89 | 1.10 | 0.68 | 0.38 | 0.25 |
| 4 months | 2.15 | 1.45 | 0.90 | 0.50 | 0.39 |
| 6 months | 2.49 | 1.78 | 1.15 | 0.65 | 0.52 |
Data sourced from a study on the substitution of Pangasius flesh with oyster mushrooms. inrim.it
Furthermore, research on gilthead sea bream juveniles investigated the effects of different dietary macronutrient proportions on their redox status. The study measured lipid peroxidation in various tissues using the TBARS assay, with this compound salt serving as the standard for MDA quantification. This allowed for a precise assessment of how dietary lipids influenced oxidative stress and the formation of rancidity biomarkers in the fish tissues.
Future Directions and Emerging Research Avenues
Development of More Specific and Sensitive Analytical Platforms
A primary challenge in MDA analysis has been the lack of specificity of traditional methods, such as the thiobarbituric acid reactive substances (TBARS) assay. nih.govjournalomp.org This assay is known to react with other aldehydes, leading to potential overestimation of MDA levels. nih.govzellx.de Consequently, a major focus of future research is the development of analytical platforms that offer higher specificity and sensitivity.
Recent advancements have seen a shift towards chromatographic techniques, which can separate MDA from other interfering compounds before quantification. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have demonstrated superior performance over the classic TBARS assay. nih.gov However, these methods often require a derivatization step to improve stability and detectability. nih.gov The use of reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or phenylhydrazine (B124118) is common, but these multi-step processes can be time-consuming. nih.govnih.gov
The future lies in developing methods that are not only sensitive and specific but also rapid and suitable for high-throughput screening. Key emerging areas include:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers exceptional sensitivity and selectivity, and methods are being developed to quantify underivatized MDA, simplifying sample preparation. nih.gov
Electrochemical Sensors: These platforms present a promising alternative due to their simplicity, rapid response, and low cost. nih.gov Research is focused on creating novel sensor surfaces, such as those modified with porphyrin-functionalized magnetic graphene oxide, to selectively capture and detect MDA. nih.gov
Advanced Spectroscopic Techniques: Surface-Enhanced Raman Scattering (SERS) is being explored for the ultra-sensitive detection of MDA, offering potentially lower limits of quantification than many existing methods. researchgate.net
Novel Derivatization Strategies: Research into new reagents that react specifically with MDA under mild conditions could lead to simpler and more robust colorimetric or fluorometric assays that are adaptable for plate-reader formats, facilitating analysis of large numbers of samples. nih.gov
Table 1: Comparison of Modern Analytical Platforms for Malondialdehyde (MDA) Detection
| Analytical Platform | Principle | Advantages | Challenges | Reference |
|---|---|---|---|---|
| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection, usually after derivatization. | High specificity and sensitivity compared to TBARS. Accessible to most labs. | Often requires time-consuming derivatization and extraction steps. | nih.govmdpi.com |
| GC-MS | Gas chromatographic separation coupled with mass spectrometric detection for high specificity. | Very low detection limits and high precision. | Requires derivatization; expensive equipment. | nih.govnih.gov |
| LC-MS/MS | Liquid chromatographic separation with highly specific and sensitive tandem mass spectrometry detection. | Considered a gold standard for sensitivity and reliability; can detect underivatized MDA. | High equipment cost and complexity. | nih.govnih.govresearchgate.net |
| Electrochemical Sensors | Detection of electroactive MDA at a modified electrode surface. | Rapid, simple, low-cost, and suitable for miniaturization. | Susceptible to interference from other electroactive species in complex samples. | nih.gov |
| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signal of MDA (or its adducts) on a nanostructured surface. | Potentially ultra-high sensitivity and wide linear detection range. | Requires specialized SERS substrates and instrumentation; reproducibility can be a challenge. | researchgate.net |
Exploration of Novel Research Applications Beyond Oxidative Stress Assessment
While MDA is a cornerstone biomarker for lipid peroxidation and systemic oxidative stress, its utility is being explored in more specific and novel research contexts. nih.govnih.gov The high reactivity of MDA means it forms adducts with proteins and DNA, potentially altering their biochemical properties and contributing to disease pathogenesis. researchgate.net This opens avenues for research beyond simply measuring its concentration as an endpoint.
Future applications may focus on:
Disease-Specific Pathogenesis: Investigating the role of MDA in the progression of specific neurodegenerative diseases like Alzheimer's and Parkinson's, where it is implicated not just as a marker of damage but as a contributor to protein cross-linking and cellular dysfunction. researchgate.net
Therapeutic Monitoring: Using MDA levels as a dynamic biomarker to monitor the efficacy of antioxidant therapies or other interventions aimed at reducing oxidative damage in conditions like chronic spinal cord injury or inflammatory diseases. nih.gov
Non-invasive Diagnostics: Expanding the use of MDA measurement in non-invasive samples like exhaled breath condensate (EBC) to monitor airway inflammation and oxidative stress in pulmonary diseases such as asthma. mdpi.com
Food Science and Safety: Employing highly sensitive MDA detection methods to assess food rancidity and lipid peroxidation, ensuring food quality and safety. nih.gov The reaction of MDA with food components like nitrites in processed meats presents an analytical challenge that improved methods aim to overcome. nih.gov
Standardization of Pre-analytical and Analytical Protocols for Enhanced Inter-laboratory Comparability
A significant hurdle in the field of MDA research is the lack of standardized protocols, which leads to high variability in reported values and hinders inter-laboratory comparability. journalomp.orgscholars.direct Results can be influenced by numerous pre-analytical and analytical factors. nih.govresearchgate.net
Pre-analytical Challenges:
Sample Handling: MDA is unstable, and its levels can be affected by sample collection methods, the type of anticoagulant used for blood, and storage duration and temperature. journalomp.orgnwlifescience.com Studies have shown that measurements should ideally be performed on fresh rather than frozen samples to avoid variability. journalomp.org
Artifactual Formation: Inappropriate sample handling, such as exposure to high temperatures or air, can induce lipid peroxidation, leading to the artificial formation of MDA during sample processing. nwlifescience.com The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation is a crucial step to prevent this. nih.gov
Analytical Challenges:
Hydrolysis Conditions: A large portion of MDA in biological samples is bound to proteins. The conditions used for hydrolysis (e.g., acid vs. alkaline, temperature, duration) to release this bound MDA can significantly impact the final measured concentration and are not uniform across labs. nih.govnwlifescience.com
Calibration: The method of calibration is critical. While precursors like tetraethoxypropane (TEP) can be used to generate MDA for standard curves, the use of a direct, stable, and pure primary standard like Malondialdehyde tetrabutylammonium (B224687) salt is preferable for establishing accuracy. researchgate.net
Future efforts must be directed towards establishing consensus guidelines for every step of the process, from sample collection to final data analysis. This includes standardizing sample preparation techniques, specifying hydrolysis and derivatization conditions, and defining best practices for calibration. Such standardization is essential for validating MDA as a reliable biomarker in both clinical diagnostics and large-scale research studies, ultimately allowing for meaningful comparison of data across different laboratories and studies.
Q & A
Q. What are the optimal conditions for preparing MDA tetrabutylammonium salt standards in thiobarbituric acid (TBA) assays?
Dissolve the salt in ultrapure water or ethanol to achieve concentrations between 0.5–10 µM . Adjust pH to 2–3 using HCl or NaOH, and heat at 95–100°C for 15–30 minutes to form the MDA-TBA adduct. Include antioxidants like BHT (0.01%) to prevent oxidation artifacts .
Q. How is MDA quantified using HPLC with MDA tetrabutylammonium salt as a standard?
Reverse-phase C18 columns and mobile phases containing 0.1% formic acid in acetonitrile/water (70:30 v/v) are used . Detection at 532 nm ensures specificity for the MDA-TBA adduct. Internal standards (e.g., D2-TEP) correct for recovery variations .
Q. What spectroscopic techniques confirm the purity of MDA tetrabutylammonium salt?
¹H-NMR in d-acetonitrile identifies TBA cation peaks (δ 1.05–3.33 ppm) and MDA-derived signals (e.g., δ 6.93 ppm for bipyridine ligands) . FT-IR (KBr pellet) verifies purity via C-H stretches (2850–2960 cm⁻¹) .
Q. What safety protocols are essential when handling MDA tetrabutylammonium salt?
Use fume hoods, gloves, goggles, and lab coats. Avoid inhalation/contact; store at -20°C in dark conditions . Refer to Safety Data Sheets (SDS) for spill management and disposal .
Q. How do spectrophotometric and HPLC methods differ in MDA detection sensitivity?
Spectrophotometry (λ = 532 nm) is cost-effective but prone to matrix interference, while HPLC offers higher specificity via peak resolution. Cross-validation between methods is recommended for accuracy .
Advanced Questions
Q. How can matrix interference in biological samples be minimized during MDA quantification?
Protein precipitation with acetonitrile/methanol and solid-phase extraction reduce interference . Spike-recovery experiments (85–115%) validate accuracy, and LC-MS/MS confirms adduct identity in complex matrices .
Q. What electrochemical applications utilize MDA tetrabutylammonium salt?
It serves as a counterion in redox-active polyoxometalate complexes (e.g., TBA5[α-SiW11O39RuIII(bipy)]). Cyclic voltammetry in acetonitrile reveals RuIII redox behavior (E1/2 = -122 to -1220 mV), with ESR (77 K) confirming paramagnetic states .
Q. How do discrepancies arise between TBA and alternative derivatization methods (e.g., DNPH)?
TBA assays detect MDA-like products, while 2,4-dinitrophenylhydrazine (DNPH) targets carbonyls. Cross-reactivity with other aldehydes in TBA assays may inflate MDA levels, necessitating LC-MS validation .
Q. What strategies remove residual tetrabutylammonium salts from synthetic mixtures?
Ion-exchange resins (Dowex 50WX8) or liquid-liquid extraction with aqueous NaCl are effective . Recrystallization from acetonitrile-diethyl ether achieves >95% purity, confirmed by ¹H-NMR .
Q. How is MDA tetrabutylammonium salt used to study protein-lipid interactions?
It generates malondialdehyde adducts under physiological conditions (pH 7.4, 37°C). Acetic anhydride quenches unreacted MDA, while MALDI-TOF or competitive binding assays (e.g., heparin) assess adduct specificity .
Key Considerations for Researchers
- Method Selection : Choose HPLC for high specificity in complex matrices; spectrophotometry for cost-effective screening .
- Data Validation : Use internal standards (D2-TEP) and cross-method validation to resolve contradictions .
- Advanced Applications : Explore electrochemical and protein-modification studies for interdisciplinary insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
